2-[(3-Carboxypropyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(3-carboxypropylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(14)6-3-7-12-9-5-2-1-4-8(9)11(15)16/h1-2,4-5,12H,3,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
MSAWNXGCKNRHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Carboxypropyl Amino Benzoic Acid and Analogues
Strategies for Carbon-Nitrogen Bond Formation in Benzoic Acid Systems
The creation of the C-N bond is a pivotal step in the synthesis of N-substituted anthranilic acid derivatives. Various methods have been developed, ranging from direct amination of C-H bonds to classical reductive amination pathways.
Recent advancements in catalysis have enabled the direct formation of C-N bonds on the aromatic ring of benzoic acids. These methods offer an atom-economical and efficient alternative to traditional multi-step syntheses.
One notable approach involves the iridium-catalyzed ortho-amination of benzoic acid derivatives. This method utilizes a directed C-H activation strategy, where the carboxylate group of the benzoic acid directs the catalyst to the ortho position,
Green Chemistry and Sustainable Synthesis Approaches (e.g., mechanochemical techniques)
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2-[(3-carboxypropyl)amino]benzoic acid and its analogues, green chemistry principles offer pathways to reduce waste, avoid hazardous substances, and improve energy efficiency. These approaches include the use of alternative energy sources like mechanochemistry and employing greener solvent systems.
Another key aspect of green synthesis is the use of environmentally friendly solvents, with water being the most desirable. An efficient and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, which are structurally related to this compound, has been developed using water as the medium. researchgate.net This approach utilizes a copper acetate (B1210297) catalyst and sodium acetate as a base for the condensation of o-halobenzoic acids with anilines. researchgate.net The use of water as a solvent is not only cost-effective and non-toxic but also simplifies product isolation in some cases.
The following table summarizes the yields for the synthesis of N-phenylanthranilic acid from different o-halobenzoic acids in an aqueous medium, demonstrating the viability of water as a green solvent for the synthesis of N-substituted anthranilic acid derivatives. researchgate.net
| o-Halobenzoic Acid | Aniline (B41778) | Reaction Time (h) | Product | Yield (%) |
| o-Iodobenzoic acid | Aniline | 0.5 | N-Phenylanthranilic acid | 97 |
| o-Bromobenzoic acid | Aniline | 2.5 | N-Phenylanthranilic acid | 94 |
| o-Chlorobenzoic acid | Aniline | 4.0 | N-Phenylanthranilic acid | 91 |
Furthermore, biosynthesis presents a sustainable long-term alternative to traditional chemical synthesis for producing aminobenzoic acids and their derivatives. mdpi.com These methods utilize microorganisms that can produce these compounds from simple carbon sources like glucose, thereby avoiding the use of petroleum-derived precursors and harsh reaction conditions. mdpi.com While not yet applied to the specific synthesis of this compound, the foundational aminobenzoic acid scaffolds can be produced through green, biosynthetic routes. mdpi.com
Chemical Reactivity and Derivatization Strategies of 2 3 Carboxypropyl Amino Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The compound possesses two carboxylic acid groups, one attached to the aromatic ring and the other at the terminus of the propyl chain. These groups exhibit typical carboxylic acid reactivity, although their relative reactivity can differ based on steric and electronic factors.
Esterification Reactions of the Carboxyl Group
Both carboxylic acid groups in 2-[(3-carboxypropyl)amino]benzoic acid can undergo esterification to form the corresponding esters. This reaction is typically acid-catalyzed and is reversible. iajpr.com Common methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. nih.govdergipark.org.tr The use of an excess of the alcohol can help to drive the equilibrium towards the formation of the ester. dergipark.org.tr
Alternatively, transesterification of an existing ester with a different alcohol, often catalyzed by a base like sodium methylate or potassium carbonate, can be employed to synthesize different ester derivatives. Other catalysts, such as N-bromosuccinimide (NBS), have also been shown to be effective for the esterification of aryl and alkyl carboxylic acids. scispace.com Deep eutectic solvents (DES) have been explored as environmentally friendly catalysts and solvents for the esterification of benzoic acid. nih.gov The choice of catalyst and reaction conditions can influence the selectivity between the aromatic and aliphatic carboxyl groups.
Table 1: Representative Esterification Reactions
| Reactant | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Benzoic Acid | Ethanol, H₂SO₄ | Ethyl Benzoate (B1203000) | dergipark.org.tr |
| Substituted Benzoic Acids | Methanol, NBS | Methyl Benzoates | scispace.com |
| Benzoic Acid | Various Alcohols, Deep Eutectic Solvent | Benzoic Acid Esters | nih.gov |
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid groups can be converted into amides through reaction with primary or secondary amines. Direct condensation is generally difficult as amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt. iajpr.com Therefore, the carboxylic acid is typically "activated" first. scispace.com
Common activation methods involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, acid anhydride, or an activated ester. ncert.nic.in Reagents like thionyl chloride or oxalyl chloride can be used to form the acyl chloride. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to facilitate amide bond formation by creating a reactive O-acylisourea intermediate. iajpr.commdpi.com This methodology is extensively used in peptide synthesis. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the acid formed. libretexts.org Research has also shown that iron(III) chloride can act as a Lewis acid catalyst for direct amidation from esters under solvent-free conditions. nih.gov
Table 2: Common Reagents for Carboxylic Acid Activation for Amide Synthesis
| Activating/Coupling Reagent | Intermediate | Amine Reactant | Product | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Primary/Secondary Amine | Amide | libretexts.org |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Primary/Secondary Amine | Amide | iajpr.commdpi.com |
| Tetramethoxysilane | Silyl Ester | Primary/Secondary Amine | Amide | ncert.nic.in |
| Iron(III) Chloride | Coordinated Ester | Primary/Secondary Amine | Amide | nih.gov |
Salt Formation
As a dicarboxylic acid, this compound readily reacts with bases to form carboxylate salts. nih.gov The acidity of the carboxylic acid groups allows for reaction with a variety of bases, including alkali metal hydroxides (e.g., sodium hydroxide), carbonates (e.g., sodium carbonate), and bicarbonates (e.g., sodium bicarbonate). nih.gov The reaction with hydroxides produces the corresponding carboxylate salt and water. When carbonates or bicarbonates are used, carbon dioxide is also evolved. nih.gov It is possible to form mono- or di-salts depending on the stoichiometry of the base used. For instance, dipotassium (B57713) salts of similar N-substituted aminobenzoic acids have been reported. researchgate.net In some reactions, such as those with acyl halides, the starting anthranilic acid derivative can act as a hydrogen halide scavenger, forming a hydrohalide salt. banglajol.info
Transformations at the Secondary Amine Linkage
The secondary amine group is a key site for derivatization, allowing for the introduction of various substituents on the nitrogen atom. This functionality imparts nucleophilic character to the nitrogen.
N-Acylation Reactions
The secondary amine of this compound can undergo N-acylation with acylating agents like acid chlorides, acid anhydrides, and esters. libretexts.org This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative, which is an amide. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. libretexts.org This transformation is a standard method for protecting amines or for synthesizing more complex amide structures. A wide variety of N-arylamides can be synthesized using isopropenyl esters activated by heterogeneous acid catalysts. yu.edu.jo
Formation of Schiff Bases and Related Imines
The formation of Schiff bases, or imines, typically involves the reaction of a primary amine with an aldehyde or a ketone. banglajol.infoeurjchem.com Since this compound is a secondary amine, it cannot directly form a neutral Schiff base in the same manner. Secondary amines react with aldehydes and ketones to form iminium salts. However, the term "Schiff base" is sometimes used more broadly in the literature to describe the condensation products of aminobenzoic acids. For instance, Schiff bases have been synthesized by the condensation of 2-aminobenzoic acid with various aldehydes, such as 3-ethoxy salicylaldehyde (B1680747) and 4-(N,N-dimethylamino)benzaldehyde. banglajol.infoeurjchem.com These reactions involve the primary amino group of anthranilic acid itself, not a secondary amine as in the title compound. The formation of a stable imine from the secondary amine of this compound would require subsequent oxidation or elimination steps, which are less common for this class of compounds under standard Schiff base formation conditions.
Diazotization and Coupling Reactions
The primary aromatic amine functionality is not directly present in this compound; however, its precursor, anthranilic acid, or derivatives where the secondary amine is converted back to a primary amine, can undergo diazotization. This two-step process is fundamental in the synthesis of azo dyes. unb.canih.gov
The first step is diazotization, where an aromatic primary amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. questjournals.orgslideshare.net The resulting diazonium ion is an effective electrophile. slideshare.net
In the second step, known as the coupling reaction, the diazonium salt reacts with an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative. unb.caslideshare.net This electrophilic aromatic substitution reaction typically yields a brightly colored azo compound. nih.gov The position of the coupling on the activated ring is directed by the activating group.
For a precursor like anthranilic acid, the diazotized intermediate can be coupled with various compounds to produce a range of azo dyes.
| Coupling Partner | Resulting Azo Dye Structure (Example from Precursor) | General Reaction Conditions |
|---|---|---|
| Phenol | Azo dye with a hydroxyl group on the second aromatic ring. | Alkaline conditions (pH > 7) |
| Aniline | Azo dye with an amino group on the second aromatic ring. | Acidic conditions (pH < 7) |
| 2-Naphthol | Polycyclic azo dye, often with intense color. | Alkaline conditions |
| N,N-Dimethylaniline | Azo dye with a tertiary amino group, enhancing color. | Mildly acidic to neutral conditions |
Modifications of the Carboxypropyl Side Chain
The carboxypropyl side chain, - (CH₂)₃COOH, offers a versatile handle for chemical modification, distinct from the aromatic carboxylic acid group. The terminal carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. These modifications can alter the molecule's polarity, solubility, and biological interaction profile. nih.gov
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) converts the carboxylic acid to an ester. This is often used to protect the carboxyl group or to increase lipophilicity.
Amidation: Coupling with a primary or secondary amine, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), yields an amide. pensoft.net This introduces new functional groups and potential hydrogen bonding sites.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This removes the acidic nature of the side chain and introduces a primary alcohol functionality.
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl ester (-COOCH₃) |
| Amidation | Ammonia (NH₃), DCC | Primary amide (-CONH₂) |
| Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₂O | Primary alcohol (-CH₂OH) |
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In this compound, the benzene (B151609) ring is substituted with two groups: the activating ortho, para-directing amino group (-NH-) and the deactivating meta-directing carboxyl group (-COOH). quora.com The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5).
Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org The nitro group is a strong deactivator and can be a precursor to an amino group upon reduction. libretexts.org
Sulfonation: This process introduces a sulfonic acid group (-SO₃H) and is typically achieved by treating the aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.orglibretexts.org Sulfonation is a reversible reaction, a property that allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents. libretexts.orgyoutube.com
| Reaction | Reagents | Primary Product(s) | Electrophile |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-2-[(3-carboxypropyl)amino]benzoic acid | Nitronium ion (NO₂⁺) |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 5-Sulfo-2-[(3-carboxypropyl)amino]benzoic acid | Sulfur trioxide (SO₃) |
Ring Closure and Heterocyclic Annulation Reactions from this compound Precursors
The structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic systems through ring closure (annulation) reactions. These reactions often involve the amino and/or carboxyl functionalities to build new rings onto the existing benzene structure.
Thiazolidinone Derivatives: Thiazolidinones are five-membered rings containing sulfur and nitrogen. researchgate.net A common synthesis involves the condensation of an amine with an aldehyde to form a Schiff base (imine), which then undergoes cyclocondensation with a mercaptoacetic acid (thioglycolic acid). nih.govchemmethod.com Starting with this compound, the secondary amine could potentially react with an aldehyde, followed by cyclization with thioglycolic acid to form a thiazolidinone ring. researchgate.netmdpi.com
Quinoxaline Derivatives: Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. researchgate.net The most common synthesis involves the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.it While the title compound is not a diamine, it can be chemically modified into a precursor. For instance, nitration at the 5-position followed by reduction of the nitro group would yield a 2,5-diamino derivative, which could then be reacted with a dicarbonyl compound to form a quinoxaline-type structure.
Triazole Derivatives: Triazoles are five-membered rings with three nitrogen atoms. researchgate.net One synthetic route to 1,2,4-triazoles involves the reaction of hydrazides (or thiosemicarbazides) with various reagents. raco.catnih.gov The carboxylic acid group of this compound can be converted into a hydrazide by reacting its ester with hydrazine (B178648) hydrate. This hydrazide intermediate can then be cyclized with reagents like formic acid or carbon disulfide to form a triazole ring system. pensoft.netnih.gov
| Target Heterocycle | Key Precursor from Title Compound | General Synthetic Strategy |
|---|---|---|
| Thiazolidinone | Schiff base (from amino group) | Reaction of the amine with an aldehyde, followed by cyclization with mercaptoacetic acid. nih.gov |
| Quinoxaline | Aromatic 1,2-diamine derivative | Condensation of a diamine precursor with a 1,2-dicarbonyl compound. sapub.orgorganic-chemistry.org |
| Triazole | Hydrazide (from carboxyl group) | Conversion of a carboxyl group to a hydrazide, followed by cyclization. pensoft.netraco.cat |
Advanced Analytical Techniques for the Characterization of 2 3 Carboxypropyl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-[(3-Carboxypropyl)amino]benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed constitutional and conformational picture can be assembled.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the acidic protons of the carboxylic groups, as well as the proton on the secondary amine. The integration of these signals corresponds to the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups, such as the electron-withdrawing carboxylic acid and the electron-donating amino group. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which provides valuable information about the connectivity of the atoms. docbrown.info For instance, the protons on the central CH₂ group of the propyl chain would be expected to appear as a multiplet due to coupling with the protons on the two adjacent CH₂ groups.
The ¹³C NMR spectrum reveals a single peak for each chemically unique carbon atom. libretexts.org The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of the atoms attached to them. libretexts.org The spectrum would feature signals for the two carbonyl carbons of the carboxylic acids at the most downfield region (typically 170-185 ppm), followed by the aromatic carbons (110-150 ppm), and finally the aliphatic carbons of the propyl chain in the upfield region. libretexts.orgfiu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4H) | 6.5 - 8.0 | Multiplets | 4H |
| -NH- | 8.0 - 9.0 | Broad Singlet | 1H |
| -CH₂-N- | 3.2 - 3.6 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | 1.8 - 2.2 | Multiplet | 2H |
| -CH₂-COOH | 2.3 - 2.7 | Triplet | 2H |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-COOH | ~170 |
| Propyl C-COOH | ~175 |
| Aromatic C-N | ~148 |
| Aromatic C-H | 110 - 135 |
| Aromatic C (quaternary) | 115 - 120 |
| -CH₂-N- | 40 - 45 |
| -CH₂-CH₂-CH₂- | 20 - 25 |
Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks connecting the adjacent protons within the aromatic ring system and along the aliphatic propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). ipb.pt It is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is critical for piecing together the molecular fragments. For example, it would show a correlation between the N-H proton and the carbons of the aromatic ring, as well as the first carbon of the propyl chain, thereby confirming the link between the aminobenzoic acid moiety and the propyl side chain.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., GC-MS, DART-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound (C₁₁H₁₃NO₄). This is a definitive method for confirming the molecular formula.
Fragmentation Pathway Analysis , typically performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the protonated or deprotonated molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule. For this compound, common fragmentation pathways would likely involve:
Loss of water (H₂O, 18 Da).
Loss of carbon dioxide (CO₂, 44 Da) from one or both carboxylic acid groups.
Cleavage of the C-C bonds within the propyl chain.
Cleavage of the N-C bond connecting the side chain to the aromatic ring.
The principal fragment ions for amino acids often include [M+H-H₂O]⁺ and [M+H-H₂O-CO]⁺. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the compound, though derivatization to increase volatility and thermal stability is typically required for molecules with polar functional groups like carboxylic acids and secondary amines. nih.govresearchgate.net Common derivatization methods include methylation or silylation. nih.gov GC-MS provides separation of the analyte from a mixture followed by its mass analysis. researchgate.net
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govjeol.com DART-MS would be an effective tool for the high-throughput screening and rapid identification of this compound, providing a quick confirmation of its molecular weight. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for its various functional groups. researchgate.net Key expected peaks include a very broad O-H stretching band for the hydrogen-bonded carboxylic acids, N-H stretching for the secondary amine, C=O stretching for the carbonyls of the carboxylic acids, and C=C stretching for the aromatic ring. researchgate.netspectroscopyonline.com
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the benzene (B151609) ring. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500-3300 | Weak |
| Secondary Amine (-NH-) | N-H Stretch | 3300-3500 | 3300-3500 |
| Aliphatic C-H | C-H Stretch | 2850-3000 | 2850-3000 |
| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |
| Carboxylic Acid (C=O) | C=O Stretch | 1680-1740 | 1680-1740 |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |
| Carboxylic Acid (C-O) | C-O Stretch | 1210-1320 | Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. If a suitable single crystal of this compound can be grown, this method can provide unambiguous data on:
The exact bond lengths and bond angles.
The conformation of the propylamino side chain relative to the benzene ring.
The planarity of the benzoic acid moiety.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate the crystal packing.
While this technique is definitive, its application is contingent on the ability to produce high-quality single crystals of the compound. Currently, specific crystallographic data for this compound is not available in the surveyed literature.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this one. Given the presence of both acidic and basic functional groups, along with a hydrophobic aromatic ring, several HPLC modes could be employed:
Reversed-Phase HPLC: Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water with a pH modifier like formic acid or acetic acid), separation would be based on hydrophobicity.
Mixed-Mode Chromatography: A column with both reversed-phase and ion-exchange characteristics could provide enhanced selectivity and resolution for this zwitterionic compound. helixchrom.com
Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring strongly absorbs (around 254 nm or 280 nm), or with a mass spectrometer (LC-MS) for greater sensitivity and specificity.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing purity. nih.gov A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid). The position of the spot after development (Rf value) can be compared to that of a pure standard. youtube.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminobenzoic acid |
| Acetic acid |
| Acetonitrile |
| Ethyl acetate |
| Formic acid |
| Hexanes |
| Methanol |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its two carboxylic acid groups and a secondary amine, is a non-volatile compound. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. nih.gov This process involves chemically modifying the polar functional groups (carboxyl and amino groups) to reduce their polarity and increase their vapor pressure. nih.gov
Common derivatization strategies for compounds containing carboxylic acid and amino groups include silylation and esterification. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms in the carboxylic acid and amino groups with trimethylsilyl (B98337) (TMS) groups. Esterification, often followed by acylation, converts the carboxylic acid groups into esters (e.g., methyl or butyl esters) and the amino group into an amide. nih.gov
Table 1: Potential GC-MS Derivatization Agents for this compound
| Derivatization Agent | Target Functional Group | Resulting Derivative |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid, Amine | Trimethylsilyl (TMS) ester and TMS amine |
| Methanol/HCl | Carboxylic acid | Methyl ester |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. myfoodresearch.com The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For aromatic amino acid derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with a pH modifier like formic acid or acetic acid. nih.govresearchgate.net
A key advantage of HPLC is the availability of diverse detection methods that can be coupled to the system:
UV-Vis Detection: Aromatic compounds like this compound possess chromophores that absorb ultraviolet (UV) or visible light. myfoodresearch.com A UV-Vis detector measures the absorbance of the eluent at a specific wavelength, allowing for the quantification of the analyte. For aromatic amino acids, detection is often performed at wavelengths around 215 nm or 280 nm. nih.govtandfonline.com
Fluorescence Detection: For compounds that fluoresce, a fluorescence detector can offer higher sensitivity and selectivity than a UV-Vis detector. While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed to enhance detection.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. LC-MS can provide the molecular weight of the compound and, with tandem mass spectrometry (LC-MS/MS), detailed structural information through fragmentation analysis. chromatographyonline.com This is particularly useful for identifying unknown impurities or metabolites in complex matrices.
The choice of detector depends on the concentration of the analyte, the complexity of the sample matrix, and the specific information required. For routine quantification, HPLC-UV is often sufficient, while LC-MS is invaluable for trace analysis and structural elucidation. myfoodresearch.comchromatographyonline.com
Table 2: Exemplary HPLC Conditions for Analysis of Aromatic Amino Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm and 254 nm |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, such as monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. ijddr.initmedicalteam.pl In TLC, a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat carrier such as a glass plate or plastic sheet, acts as the stationary phase. researchgate.net
For the analysis of this compound, a small spot of the sample solution is applied to the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net
The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific TLC system (stationary phase and mobile phase). ijddr.in For N-substituted anthranilic acid derivatives, a common solvent system is a mixture of chloroform (B151607) and methanol. ijddr.initmedicalteam.pl After development, the separated spots can be visualized under UV light (due to the aromatic nature of the compound) or by staining with a suitable reagent, such as iodine vapor. ijddr.initmedicalteam.pl
Table 3: Representative TLC System for N-Substituted Anthranilic Acid Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Chloroform: Methanol (8:2, v/v) ijddr.initmedicalteam.pl |
Spectrophotometric Quantification Methods in Complex Matrices
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. academie-sciences.frju.edu.et This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.com
For the quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, a key challenge is the potential interference from other components that also absorb in the UV region. To overcome this, sample preparation steps like liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest. ju.edu.et
The quantification process typically involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). scribd.com A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scribd.com For benzoic acid derivatives, the absorption spectra are pH-dependent due to the protonation/deprotonation of the carboxylic acid group. researchgate.net Therefore, it is crucial to control the pH of the solutions during analysis to ensure reproducible results. researchgate.net
Table 4: General Steps for Spectrophotometric Quantification
| Step | Description |
|---|---|
| 1. Wavelength Selection | Determine the λmax of this compound in a suitable solvent. |
| 2. Preparation of Standards | Prepare a series of solutions with known concentrations of the pure compound. |
| 3. Calibration Curve | Measure the absorbance of the standard solutions and plot absorbance vs. concentration. |
| 4. Sample Measurement | Measure the absorbance of the unknown sample under the same conditions. |
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) for Solid-State Characterization
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are powerful thermoanalytical and structural analysis techniques, respectively, used to characterize the solid-state properties of crystalline and amorphous materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine thermal properties such as melting point, glass transition temperature, and to study phase transitions and polymorphism. For a crystalline compound like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. nih.gov The shape and temperature of the melting peak can provide information about the purity and crystalline form of the compound. The thermal behavior of dicarboxylic acids is influenced by the chain length between the carboxyl groups. libretexts.org
Together, DSC and PXRD provide a comprehensive understanding of the solid-state properties of this compound, which is crucial for its development and quality control.
Table 5: Solid-State Characterization Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| Differential Scanning Calorimetry (DSC) | Melting point, purity, polymorphism, phase transitions. nih.gov |
Theoretical and Computational Chemistry Studies on 2 3 Carboxypropyl Amino Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the geometric, electronic, and thermodynamic properties of a molecule. These methods determine the most stable three-dimensional arrangement of atoms (conformation) and calculate key electronic descriptors.
For related aminobenzoic acids, DFT studies have been used to analyze molecular structure, vibrational frequencies, and electronic characteristics. Such studies typically involve optimizing the molecular geometry to find the lowest energy state. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Representative Electronic Properties Calculated for Related Molecules via DFT (Note: Data below is for structurally related compounds and is illustrative of the types of parameters obtained through DFT. Specific values for 2-[(3-Carboxypropyl)amino]benzoic acid are not available.)
| Parameter | Description | Typical Findings for Related Compounds |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Studies on aminobenzoic acids show these values are key to understanding electron-donating properties. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The HOMO-LUMO gap helps determine molecular stability and reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | Varies significantly between different conformers and isomers of aminobenzoic acids. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. | For related acids, MEP analysis identifies negative potential sites around oxygen atoms and positive sites near hydrogen atoms. |
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are widely used to predict spectroscopic data, which aids in the characterization and identification of synthesized compounds. Time-Dependent DFT (TD-DFT) is employed to forecast electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to simulate Infrared (IR) and Raman spectra.
For the related compound 4-(carboxyamino)-benzoic acid, a normal mode analysis was performed to assign fundamental vibrational frequencies, and the resulting IR and Raman spectral patterns were simulated. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). For another complex derivative, the predicted 1H-NMR and 13C-NMR signals were found to be in agreement with experimental values, confirming the molecular structure. These computational predictions are invaluable for interpreting experimental data and confirming the presence of specific functional groups and bonding arrangements.
In Silico Modeling of Reaction Mechanisms and Transition States
While specific in silico modeling of the reaction mechanisms and transition states for the synthesis of this compound is not found in the provided literature, this area of computational chemistry is crucial for understanding how a molecule is formed. Such studies can elucidate the most likely reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states. For example, the synthesis of a related ester involved the reaction of a phthalamide (B166641) with an ester, with the reaction progress monitored and later analyzed to understand its properties. Computational modeling could theoretically map the energy profile of such a reaction, providing insights that are difficult to obtain through experimental means alone.
Chemoinformatics and Database Analysis of Structurally Related Compounds
Chemoinformatics involves the analysis of large chemical databases to compare novel molecules against known compounds. This includes assessing physicochemical properties, molecular scaffolds, and structural fingerprints to understand a compound's novelty and its position within the broader chemical space.
Analyses of databases like DrugBank and the Molecular Libraries Small Molecule Repository (MLSMR) use various descriptors to classify and compare compounds. Key aspects of this analysis include:
Physicochemical Properties: Calculating properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. These are often evaluated against frameworks like Lipinski's rule to assess drug-likeness.
Scaffold Analysis: Identifying the core cyclic systems within molecules. This allows for the classification of compounds into families and the identification of novel molecular frameworks.
Fingerprint Comparison: Generating bit-string representations of molecular structures to quantify similarity or diversity between compounds. This is useful for assessing the structural uniqueness of a new molecule or library.
By applying these chemoinformatic tools, one could compare this compound to databases of existing drugs, natural products, and other synthetic compounds to evaluate its structural novelty and predict its potential for biological activity based on the principle of structural similarity.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While docking studies specifically for this compound were not identified, research on structurally related benzoic acid derivatives is common. For example, various benzoic acid derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking. These studies predict binding affinity (often as a docking score) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site.
In a study of 2-(oxalylamino)benzoic acid analogues as PTP1B inhibitors, molecular docking was used to determine the binding conformation in the enzyme's active site, showing a good correlation between predicted binding affinities and experimental values. Similarly, docking analysis of 4-(carboxyamino)-benzoic acid against several proteins helped identify a target for which it showed the best potential binding. These examples demonstrate how docking could be applied to this compound to identify potential protein targets and guide further experimental validation.
Mechanistic Investigations of Chemical Reactions Involving 2 3 Carboxypropyl Amino Benzoic Acid
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for 2-[(3-carboxypropyl)amino]benzoic acid involves considering the reactivity of its constituent functional groups. Plausible reaction pathways include those initiated at the secondary amine, the aromatic ring, or the two carboxylic acid groups.
One potential set of reactions involves the secondary amine. Analogous to other N-substituted anthranilic acids, this amine can undergo further substitution or participate in cyclization reactions. For instance, intramolecular cyclization could occur between the amine and one of the carboxylic acid groups under appropriate conditions, potentially leading to the formation of a lactam. The specific ring size would depend on which carboxylic acid participates.
Another important class of reactions for the amino group is diazotization. While primary aromatic amines are readily converted to diazonium salts, the reactivity of secondary amines like the one in this compound is more complex. Diazotization of N-benzylidene anthranilic acids has been shown to yield different products depending on the pH, suggesting that the reaction conditions would be critical in determining the outcome for the title compound. nih.gov
The carboxylic acid groups can undergo typical reactions such as esterification, amidation, or reduction. The presence of two carboxylic acid groups allows for the formation of mono- or di-substituted derivatives. The interplay between the two carboxylic acid functionalities and the secondary amine can also lead to complex intramolecular reactions. For example, cascade cyclization reactions have been observed in related 2-aminobenzoic acid derivatives, leading to the formation of polyheterocyclic scaffolds. nih.gov
The synthesis of N-substituted anthranilic acid derivatives often involves the coupling of an aniline (B41778) with a halobenzoic acid. ekb.egresearchgate.net Thus, a plausible synthetic pathway for this compound itself would involve the reaction of 2-halobenzoic acid with 4-aminobutanoic acid or a derivative thereof. The investigation of such a reaction would involve identifying key intermediates, such as a Meisenheimer complex in the case of nucleophilic aromatic substitution, or organometallic intermediates in catalyzed reactions.
Interactive Table: Plausible Reaction Intermediates for this compound
| Reaction Type | Potential Intermediate | Description |
|---|---|---|
| Intramolecular Cyclization | Acylium Ion | Formed by the activation of a carboxylic acid group, which is then attacked by the secondary amine to form a lactam. |
| Diazotization | N-Nitrosoammonium Ion | An initial intermediate formed upon reaction of the secondary amine with a nitrosating agent. |
| Esterification | Tetrahedral Intermediate | Formed during the acid-catalyzed reaction of a carboxylic acid with an alcohol. |
Kinetic and Thermodynamic Characterization of Reaction Processes
The kinetic and thermodynamic characterization of reactions involving this compound is essential for understanding reaction feasibility, spontaneity, and rates. Thermodynamic studies focus on the energy changes between reactants and products, determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For instance, thermodynamic analyses of aminobenzoic acid polymorphs have revealed the conditions for their relative stability. acs.orgrsc.orgul.ie Such studies on this compound would help in predicting the most stable form of the compound and its behavior under different temperatures and in various solvents.
Kinetic studies, on the other hand, investigate the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts. The rate law for a reaction provides a mathematical expression of how the rate depends on the concentration of reactants. For reactions of this compound, determining the rate law would help to elucidate the mechanism by identifying the species involved in the rate-determining step.
For example, in a potential intramolecular cyclization reaction, a kinetic study could reveal whether the reaction is first-order, depending only on the concentration of this compound, or if it involves other species in the rate-determining step. The activation energy (Ea) for the reaction can be determined from the temperature dependence of the rate constant, providing a measure of the energy barrier that must be overcome for the reaction to occur.
Interactive Table: Hypothetical Thermodynamic Data for a Reaction of this compound
| Thermodynamic Parameter | Hypothetical Value | Implication |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -45 kJ/mol | The reaction is exothermic, releasing heat. |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) | The reaction leads to a decrease in disorder (e.g., an intramolecular cyclization). |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -9.24 kJ/mol | The reaction is spontaneous under standard conditions. |
Catalytic Approaches and Their Mechanistic Implications (e.g., palladium-catalyzed cross-coupling)
Catalytic methods, particularly those employing transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are of immense importance in organic synthesis. youtube.com For a molecule like this compound, these reactions could be used for its synthesis or for its further functionalization.
A key example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The synthesis of N-substituted anthranilic acids can be achieved via this method. nih.gov The general mechanism for the palladium-catalyzed amination of an aryl halide involves a catalytic cycle that typically includes three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). Mechanistic studies have shown that for some systems, the dissociation of a ligand from the palladium center is a prerequisite for this step. uwindsor.ca
Transmetalation or Amine Coordination and Deprotonation: The amine (R2NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex (Ar-Pd-NR2).
Reductive Elimination: The new C-N bond is formed as the product (Ar-NR2) is eliminated from the palladium center, regenerating the Pd(0) catalyst. Studies have indicated that for some amination reactions, reductive elimination is the turnover-limiting step. nih.gov
In the context of this compound, the N-H bond of the secondary amine could potentially participate in palladium-catalyzed C-N cross-coupling reactions with aryl halides, leading to the formation of a tertiary amine. Alternatively, the aromatic ring of the benzoic acid moiety could be functionalized through palladium-catalyzed C-H activation and arylation, a growing field of research. rsc.org
The choice of ligand is crucial in these catalytic cycles, as it influences the stability, reactivity, and selectivity of the palladium catalyst. The development of new ligands has enabled challenging transformations, such as the amination of aryl halides with aqueous ammonia. nih.govnih.gov
Interactive Table: Key Steps in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction of this compound
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0)Ln + Ar-X | Ar-Pd(II)(X)Lm | The palladium catalyst inserts into the aryl-halide bond. |
| Amine Coordination & Deprotonation | Ar-Pd(II)(X)Lm + this compound + Base | [Ar-Pd(II)(N(C6H4COOH)(CH2)3COOH))Lm] | The secondary amine coordinates to the palladium, and a base removes the N-H proton. |
| Reductive Elimination | [Ar-Pd(II)(N(C6H4COOH)(CH2)3COOH))Lm] | Ar-N(C6H4COOH)(CH2)3COOH + Pd(0)Ln | The final product is formed, and the active catalyst is regenerated. |
Applications in Fine Chemical Synthesis and Materials Science
Utility as a Synthon and Building Block in the Assembly of Complex Organic Molecules
As a bifunctional molecule, 2-[(3-carboxypropyl)amino]benzoic acid holds promise as a valuable synthon, or building block, for the construction of more complex organic structures, including those with potential pharmaceutical applications. The presence of both an aromatic and an aliphatic carboxylic acid, as well as a secondary amine, allows for selective chemical modifications. This structural versatility is a key attribute for its use in creating diverse molecular libraries for drug discovery. whiterose.ac.uk
The general class of aminobenzoic acids is widely recognized for its role in the synthesis of various bioactive compounds. scirp.org For instance, derivatives of aminobenzoic acids are utilized in the preparation of compounds targeting a range of therapeutic areas. whiterose.ac.uk The specific arrangement of functional groups in this compound could allow for the synthesis of unique heterocyclic compounds or serve as a scaffold for creating analogs of known natural products.
Integration into Polymer Architectures or Functionalized Surfaces
The dual carboxylic acid functionalities of this compound make it a candidate for integration into polymer backbones or for the functionalization of surfaces. Carboxylic acid groups are commonly used in polymerization reactions, such as polyesterification, to create new polymeric materials. While specific examples utilizing this exact molecule are not yet widely documented, the principles of polymer chemistry suggest its potential in this area.
Functionalizing surfaces with molecules containing carboxylic acid groups is a common strategy to alter surface properties, such as hydrophilicity, and to provide anchor points for the immobilization of other molecules. The presence of two carboxyl groups in this compound could allow for robust attachment to surfaces while leaving one carboxyl group available for further functionalization.
Exploration in Ligand Design for Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with diverse structures and applications. nih.gov Molecules containing both nitrogen and oxygen donor atoms, such as this compound, are excellent candidates for forming stable complexes with a variety of metal ions. mdpi.com
The coordination of metal ions can occur through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate groups. researchgate.net The flexibility of the propyl chain and the different acidity of the two carboxyl groups could lead to the formation of interesting coordination polymers or metal-organic frameworks (MOFs) with unique topologies and properties. mdpi.com While the coordination chemistry of this specific ligand is an area for further exploration, the known behavior of similar aminobenzoate ligands suggests significant potential. nih.govresearchgate.net
Precursor for Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. nih.govyoutube.com The general method for producing these dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. nih.gov
Although this compound is a secondary amine, it can potentially be used in dye synthesis. The presence of the aromatic ring and the amino group are key features for chromophore development. researchgate.netjbiochemtech.com The carboxylic acid groups could also serve to enhance the water solubility of the resulting dye, a desirable property for many applications. youtube.com The synthesis of azo dyes from various aminobenzoic acid derivatives is a well-established field, indicating the potential of this compound as a precursor in this area. researchgate.netjbiochemtech.comresearchgate.net
Environmental Transformations and Fate of 2 3 Carboxypropyl Amino Benzoic Acid in Abiotic and Microbial Systems
Photochemical Degradation Pathways
Photochemical degradation, initiated by the absorption of light, can be a significant transformation pathway for organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. For aromatic compounds, this can involve the cleavage of side chains or the breakdown of the benzene (B151609) ring itself.
While specific studies on the photodegradation of 2-[(3-Carboxypropyl)amino]benzoic acid were not identified, research on structurally similar phthalic acid esters (PAEs) offers potential insights. Studies on dimethyl phthalate (B1215562) (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) show that photodegradation can proceed through different mechanisms depending on the conditions. nih.govresearchgate.net
Under direct UV irradiation, the primary degradation pathway for these esters involves the cleavage of the ester bond. nih.gov In the presence of a photocatalyst like titanium dioxide (TiO2), the reaction is more aggressive. Hydroxyl radicals generated by the photocatalyst can attack both the alkyl side chains and the aromatic ring, leading to hydroxylation and, eventually, ring-opening byproducts. nih.govresearchgate.net For instance, the photodegradation of DBP in a UV/TiO2 system has been shown to produce byproducts such as butyl benzoate (B1203000) and benzoic acid, as well as ring-opening products. nih.gov
Table 1: Potential Photodegradation Byproducts of Structurally Related Phthalic Acid Esters
| Parent Compound | Condition | Identified Byproducts | Reference |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | UV | Methyl-o-hydroxybenzoate | nih.gov |
| Diethyl Phthalate (DEP) | UV/TiO₂ | Ethyl salicylate, Phthalic acid, o-Phthalic anhydride, Benzenediol, p-Benzoquinone | frontiersin.org |
This interactive table is based on data for structurally related compounds and is intended to be illustrative of potential degradation pathways.
Chemical Stability and Hydrolytic Processes
The chemical stability of this compound in various environmental compartments is largely determined by the reactivity of its functional groups: two carboxylic acid groups and a secondary amine within an amide linkage. The amide bond, in particular, can be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.
Hydrolysis can be influenced by pH and temperature. Generally, amide bonds are relatively stable under neutral conditions but can be hydrolyzed under acidic or basic conditions. The hydrolysis of the amide bond in this compound would yield phthalic acid and 4-aminobutanoic acid (GABA).
While specific hydrolytic data for the target compound is unavailable, the hydrolysis of related compounds like phthalic acid esters to phthalic acid demonstrates a plausible, analogous degradation pathway. frontiersin.org The rate of hydrolysis would be a key factor in determining the persistence of the parent molecule in aqueous environments.
Biodegradation in Environmental Compartments by Non-Human Microorganisms
Biodegradation by microorganisms is a critical process for the removal of organic compounds from the environment. The structure of this compound, containing a benzoic acid moiety and an amino acid derivative, suggests it could be a substrate for various microbial degradation pathways.
Benzoic acid and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions. Microorganisms can utilize them as a source of carbon and energy, typically initiating degradation by hydroxylating the aromatic ring, followed by ring cleavage. researchgate.net
The 4-aminobutanoic acid (GABA) portion of the molecule is a naturally occurring non-protein amino acid, suggesting it is readily biodegradable. mdpi.comresearchgate.net In plants, GABA levels are known to increase in response to environmental stress, indicating its involvement in metabolic processes. mdpi.comusp.brmdpi.com
Studies on the biodegradation of other aminobenzoic acid isomers have identified various bacterial strains capable of their degradation. For example, Comamonas sp. has been shown to degrade 3-aminobenzoic acid. This suggests that microbial communities in soil and water could potentially degrade this compound.
Environmental Monitoring and Distribution Analysis (e.g., presence in indoor dust, water systems)
There is no available data from environmental monitoring studies specifically for this compound in environmental compartments such as indoor dust or water systems.
However, studies on structurally related phthalates have shown them to be ubiquitous environmental contaminants. nih.gov Phthalic acid esters are frequently detected in indoor air, dust, water, and soil due to their widespread use in plastics and other consumer products. nih.gov This widespread distribution highlights the potential for similar semi-volatile organic compounds to become distributed in the environment. Monitoring studies for herbicides with acidic functional groups, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have frequently detected them in rivers and streams, indicating their potential for transport in water systems. researchgate.net
Interactions of 2 3 Carboxypropyl Amino Benzoic Acid with Non Human Biological Systems and Biochemical Targets
In Vitro Enzyme Inhibition Studies
Direct enzymatic inhibition data for 2-[(3-Carboxypropyl)amino]benzoic acid against key enzymes such as carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and xanthine (B1682287) oxidase are not extensively documented in publicly available research. However, studies on structurally related compounds, particularly derivatives of N-substituted β-amino acids and other aminobenzoic acid derivatives, offer some perspective on potential inhibitory activities.
For instance, various derivatives of amino acids are known to interact with metalloenzymes like carbonic anhydrase (CA). These enzymes play a crucial role in processes such as pH regulation and CO2 hydration. The inhibition of different CA isozymes (e.g., I, II, IV, and IX) has been explored using a range of synthetic compounds. While specific inhibition constants for this compound are not provided, the broader class of compounds is recognized for its potential to interact with the zinc ion in the active site of these enzymes. Research on other complex derivatives has highlighted the potential for isoform-specific inhibition, which is a desirable trait for therapeutic applications.
Antimicrobial Activity Against Specific Microbial Strains
The antimicrobial properties of this compound have not been a direct focus of major studies. However, research into its derivatives has revealed significant antimicrobial potential. Studies on N-substituted-β-amino acid derivatives have shown activity against various microbial strains.
For example, certain synthesized derivatives have demonstrated good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium luteum. Some compounds in this family also exhibit significant antifungal activity against species like Candida tenuis and Aspergillus niger. Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown selective activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The activity is often structure-dependent, with specific substitutions on the aromatic ring influencing the potency and spectrum of activity against both bacterial and fungal pathogens, including Candida auris.
The table below summarizes the minimum inhibitory concentration (MIC) values for selected derivatives, illustrating the structure-dependent nature of their antimicrobial action.
| Compound Derivative | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae |
| Derivative with Phenyl substituent | 16 µg/mL | >64 µg/mL | - | - |
| Derivative with 4-NO2 Phenyl substituent | 16 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL |
| Derivative Hydrazone with 4-NO2 Phenyl | 16 µg/mL | 8 µg/mL | 16 µg/mL | >64 µg/mL |
It is important to note that these findings apply to derivatives and not directly to this compound itself. Further research is needed to determine the intrinsic antimicrobial properties of the parent compound.
Molecular Basis of Action in Microbial Cells
The precise molecular mechanisms by which this compound or its derivatives exert their antimicrobial effects are not well-elucidated. For many antimicrobial agents, the mode of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Given the structural similarities to other bioactive molecules, it is plausible that these compounds could target bacterial cell wall synthesis or interfere with metabolic pathways. However, without specific studies, this remains speculative.
Interactions with Model Biological Membranes and Isolated Proteins
The interaction of this compound with biological membranes and proteins has been investigated in the context of photosynthesis. Specifically, its effects on the photosynthetic electron transport (PET) in isolated spinach chloroplasts have been studied.
Compounds of this nature, classified as N-aryl-γ-aminobutyrates, have been shown to inhibit PET. The primary site of action is believed to be on the reducing side of photosystem II (PSII). This inhibition disrupts the flow of electrons, which is a critical process for photosynthesis in plants. The efficiency of inhibition is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the PET rate by 50%. The lipophilicity of the molecule is a key factor influencing its inhibitory activity, as it affects the compound's ability to penetrate the chloroplast membrane and reach its target site.
Biochemical Pathway Modulation in Lower Organisms or Cell-Free Systems
There is a lack of specific research detailing the modulation of biochemical pathways in lower organisms or in cell-free systems by this compound. While its inhibitory effects on photosynthetic electron transport represent a form of pathway modulation in plant chloroplasts, its broader impact on other metabolic or signaling pathways in microorganisms or cell-free enzymatic systems has not been reported in the available literature.
Q & A
Q. Methodological Example :
| Vibrational Mode | Experimental (cm⁻¹) | DFT-Calculated (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| O–H Stretch | 3200–3500 | 3250–3350 | 1–3 |
| C=O Bend | 1680–1720 | 1675–1705 | 0.5–2 |
Reference : Use Gaussian software for DFT optimizations and compare results with experimental spectra to validate accuracy .
How can researchers address discrepancies between experimental vibrational spectra and DFT-calculated data for this compound?
Advanced Research Focus
Discrepancies arise from approximations in computational models. Mitigate by:
- Basis Set Selection : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost .
- Solvent Effects : Include solvent corrections (e.g., Polarizable Continuum Model) for polar solvents.
- Scaling Factors : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G(d,p)) to align calculated frequencies with experimental data .
Reference : Adjust scaling factors iteratively and validate against known benchmarks .
What synthetic strategies are effective for preparing derivatives of this compound?
Basic Research Focus
Derivatives can be synthesized via:
Q. Methodology :
Optimize reaction conditions (pH, temperature) to maximize yield.
Purify intermediates via recrystallization or column chromatography.
Validate products using NMR and mass spectrometry.
Reference : Follow protocols for analogous benzoic acid derivatives, noting reaction kinetics and stability of intermediates .
What methodologies are employed to investigate polymorphism and cocrystal formation in related benzoic acid derivatives?
Advanced Research Focus
For polymorphism studies:
- X-ray Diffraction (XRD) : Resolve crystal packing differences (e.g., Cl vs. CH₃ substituent effects on lattice parameters) .
- Thermal Analysis : Use DSC/TGA to identify phase transitions and stability.
- Co-Crystallization : Screen with co-formers (e.g., bases) under varied solvent conditions to isolate salts or co-crystals.
Q. Example :
| Polymorph | Space Group | Unit Cell Parameters (Å) | Melting Point (°C) |
|---|---|---|---|
| Form I | P2₁/c | a=10.2, b=7.5, c=15.3 | 210–215 |
| Form II | P1 | a=8.9, b=9.1, c=12.7 | 198–202 |
Reference : Use SHELXL for structure refinement and Mercury for crystal packing analysis .
How can Natural Bond Orbital (NBO) analysis contribute to understanding the electronic structure of this compound?
Advanced Research Focus
NBO analysis reveals:
- Charge Distribution : Mulliken charges on carboxyl oxygen or amino nitrogen atoms.
- Hyperconjugation : Stabilization energies from σ→σ* or lone pair interactions.
- Hydrogen Bonding : Electron donation/acceptance in intermolecular interactions.
Q. Methodology :
- Perform NBO calculations (e.g., via Gaussian NBO module) using optimized DFT geometries.
- Analyze second-order perturbation energies (>2 kcal/mol) to identify critical interactions .
Reference : Correlate NBO results with experimental hydrogen-bonding patterns from XRD .
How do substituent modifications (e.g., Cl vs. CH₃) impact molecular packing and physicochemical properties?
Advanced Research Focus
Substituents influence:
- Crystal Packing : Bulky groups (e.g., Cl) may disrupt π-π stacking, favoring slipped arrangements.
- Solubility : Polar substituents enhance aqueous solubility (e.g., COOH vs. CH₃).
- Thermal Stability : Electron-withdrawing groups (Cl) increase melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
